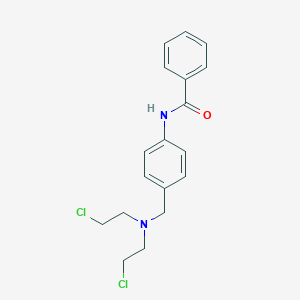
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-, also known as BCM, is a chemical compound that has been used in scientific research for several decades. It is a derivative of benzanilide and is commonly used as an alkylating agent in cancer research. BCM is a potent DNA cross-linking agent that has been shown to inhibit cell growth and induce apoptosis in cancer cells.
Mécanisme D'action
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- works by cross-linking DNA strands, which prevents DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is particularly effective against rapidly dividing cells, such as cancer cells, because they are more susceptible to DNA damage. The mechanism of action of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is similar to other DNA-targeting agents, such as cisplatin and doxorubicin.
Effets Biochimiques Et Physiologiques
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been shown to induce DNA damage and activate DNA repair pathways in cells. It has also been shown to induce oxidative stress and alter the expression of genes involved in cell cycle regulation and apoptosis. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been shown to be toxic to both cancer cells and normal cells, but the toxicity is generally higher in cancer cells due to their increased susceptibility to DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in lab experiments is its potent DNA cross-linking activity, which allows for the study of DNA repair mechanisms and the development of new DNA-targeting drugs. However, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- is also highly toxic and can be difficult to handle due to its carcinogenic properties. Special precautions must be taken when working with Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)-, including the use of personal protective equipment and proper disposal of waste materials.
Orientations Futures
There are several future directions for the use of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in scientific research. One area of focus is the development of new DNA-targeting drugs that are more effective and less toxic than current chemotherapeutic agents. Another area of focus is the study of DNA repair mechanisms and the development of new strategies for repairing DNA damage. Additionally, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- may have applications in other areas of research, such as gene therapy and nanotechnology. Overall, the potential uses of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- in scientific research are vast and exciting, and further research is needed to fully explore its potential.
Méthodes De Synthèse
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- can be synthesized using a multistep process that involves the reaction of benzanilide with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and the product is purified using column chromatography. The yield of Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- can be improved by using a higher concentration of bis(2-chloroethyl)amine and a longer reaction time.
Applications De Recherche Scientifique
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been extensively used in cancer research due to its potent DNA cross-linking activity. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has also been used in combination with other chemotherapeutic agents to enhance their efficacy. In addition to cancer research, Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- has been used in the study of DNA repair mechanisms and the development of new DNA-targeting drugs.
Propriétés
Numéro CAS |
100678-35-1 |
|---|---|
Nom du produit |
Benzanilide, 4'-((bis(2-chloroethyl)amino)methyl)- |
Formule moléculaire |
C18H20Cl2N2O |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
N-[4-[bis(2-chloroethyl)aminomethyl]phenyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O/c19-10-12-22(13-11-20)14-15-6-8-17(9-7-15)21-18(23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,23) |
Clé InChI |
HYJFLCXTLNZXOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN(CCCl)CCCl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN(CCCl)CCCl |
Autres numéros CAS |
100678-35-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



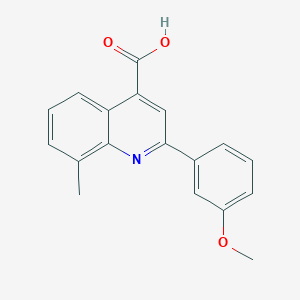
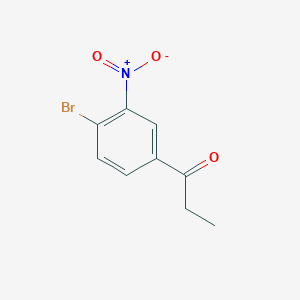
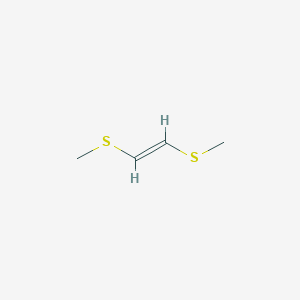
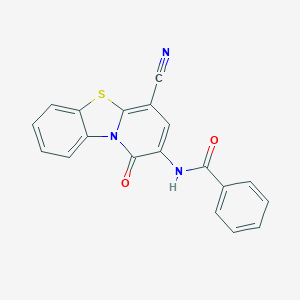
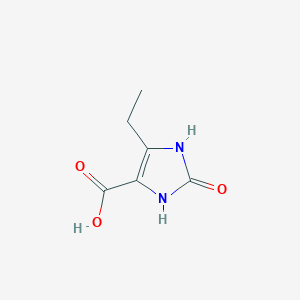

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

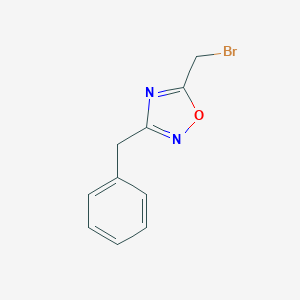
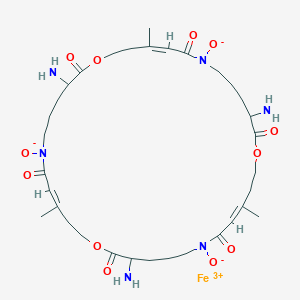
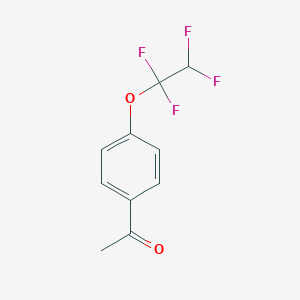
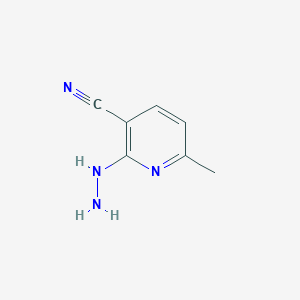
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)